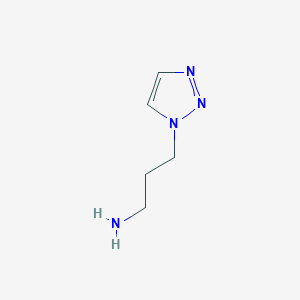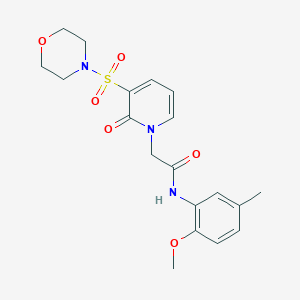
N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibitory Activities
Research by (Virk et al., 2018) explored the synthesis of N-substituted acetamide compounds and their potential as enzyme inhibitors. This study particularly focused on their inhibitory activities against enzymes like carbonic anhydrase and cholinesterase, which are significant in various physiological processes.
Pharmacological Characterization
A study by (Grimwood et al., 2011) characterized the pharmacological properties of a similar compound, highlighting its high affinity and selectivity for specific receptors. This research is crucial in understanding the therapeutic potential of these compounds.
Applications in Patenting Pharmaceuticals
The work of (Habernickel, 2002) reflects on the patenting of pharmaceutical compounds, including acetamide derivatives. It underscores the importance of such compounds in developing new medications with various therapeutic applications.
Insecticidal Applications
Research by (Bakhite et al., 2014) investigated the synthesis of pyridine derivatives, including N-substituted acetamides, for their insecticidal properties. This highlights an agricultural application of these compounds in pest control.
Anticancer Properties
A study by (Vinayak et al., 2014) focused on the design and synthesis of N-aryl substituted acetamide derivatives and their evaluation against various cancer cell lines. This research is pivotal in cancer treatment and drug development.
Anti-Tuberculosis Activity
The research by (Bai et al., 2011) explores the synthesis of acetamide derivatives and their potential anti-tuberculosis activity. It underscores the importance of these compounds in combating infectious diseases.
Metabolism Study
A study by (Varynskyi and Kaplaushenko, 2020) examined the metabolism of an acetamide derivative, providing insights into its pharmacokinetics and potential therapeutic applications.
DNA and Protein Binding Studies
Research by (Raj, 2020) involved the synthesis of acetamide derivatives and their interaction with DNA and proteins, which is crucial for understanding their mechanism of action in therapeutic applications.
Corrosion Inhibition
A study by (Nasser and Sathiq, 2017) demonstrated the use of N-substituted acetamides as corrosion inhibitors, indicating their potential in industrial applications.
Crystal Structures Analysis
(Galushchinskiy et al., 2017) focused on the crystal structures of acetamide derivatives, which is fundamental in drug design and material science.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-14-5-6-16(27-2)15(12-14)20-18(23)13-21-7-3-4-17(19(21)24)29(25,26)22-8-10-28-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCRNLORLQQQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)



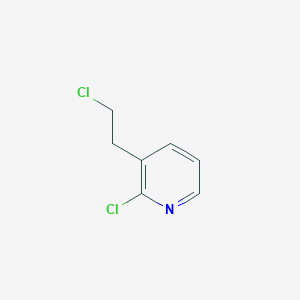
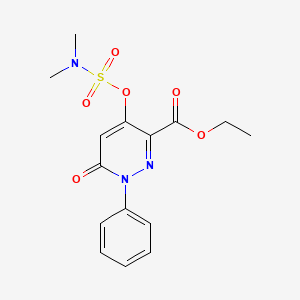

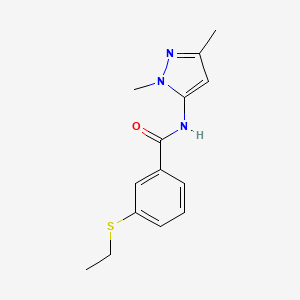
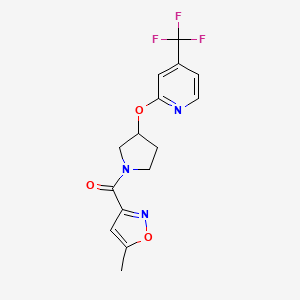
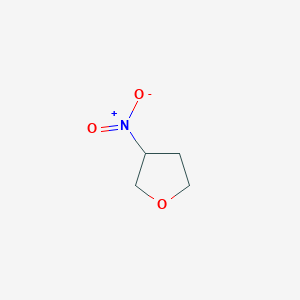
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2485083.png)
![N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide](/img/structure/B2485086.png)
